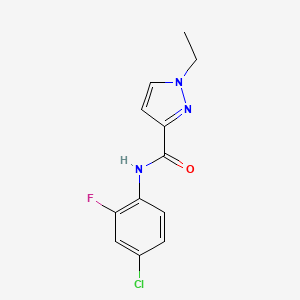![molecular formula C17H23N3O2 B5345647 3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5345647.png)
3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol, also known as MP-10, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This makes it a potentially useful tool for studying the function of these receptors and their role in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol is not fully understood, but it is thought to involve modulation of certain neurotransmitter systems in the brain. It has been shown to increase dopamine release in certain brain regions, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including changes in behavior, cognition, and motor function. It has also been shown to have analgesic properties, and may have potential applications in the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol in lab experiments is its high affinity for certain receptors in the brain, which makes it a potentially useful tool for studying the function of these receptors. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are a number of potential future directions for research on 3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol. One area of interest is its potential applications in the treatment of pain, particularly chronic pain. It may also have potential applications in the treatment of certain psychiatric disorders, such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. It has a high affinity for certain receptors in the brain, and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use, it may have potential applications in the treatment of pain and certain psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol involves a series of chemical reactions that result in the formation of the final compound. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound can be synthesized using standard laboratory techniques.
properties
IUPAC Name |
3-[2-[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-2-yl]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-18-19-17(22-13)12-20-10-3-2-6-15(20)9-8-14-5-4-7-16(21)11-14/h4-5,7,11,15,21H,2-3,6,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFRFAXLAWAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCCC2CCC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5345564.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5345570.png)
![3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)

![3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5345598.png)

![1-allyl-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5345617.png)
![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)


![4-methyl-6-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B5345649.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)
